molecular formula C17H17ClN4O2 B11465500 9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one

9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one

Cat. No.: B11465500
M. Wt: 344.8 g/mol
InChI Key: DUSRGYVNWBXYGU-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with oxadiazole rings. This compound is notable for its unique structure, which combines the pharmacological properties of benzodiazepines with the chemical reactivity of oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one typically involves the reaction of 8-aroylpyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions. The reaction proceeds for 40–60 minutes until the bright red color of the starting material disappears, indicating the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its benzodiazepine-like effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various pharmacological effects, including sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3-chlorophenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one apart is its specific substitution pattern and the presence of the chlorophenyl group, which may confer unique pharmacological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H17ClN4O2/c1-17(2)7-11-13(12(23)8-17)14(9-4-3-5-10(18)6-9)20-16-15(19-11)21-24-22-16/h3-6,14H,7-8H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

DUSRGYVNWBXYGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=NON=C3N2)C4=CC(=CC=C4)Cl)C(=O)C1)C

Origin of Product

United States

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